(2E)-3-(furan-2-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(11-6-8-19-10-11)9-15-14(16)5-4-12-3-2-7-18-12/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFURPJBPCKOMHF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CO1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CO1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a furan ring, a thiophene moiety, and an amide functional group. This compound belongs to the class of enamides, recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique combination of furan and thiophene rings suggests that this compound may exhibit significant electronic properties and biological interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Antioxidant Activity
Compounds containing furan and thiophene rings are often associated with significant antioxidant properties. These properties are essential in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that similar compounds can scavenge free radicals effectively, thereby mitigating oxidative damage.
2. Antimicrobial Properties
The antimicrobial potential of enamides has been well-documented. Research indicates that This compound may exhibit activity against various pathogens, including bacteria and fungi. The presence of the furan and thiophene rings enhances its interaction with microbial targets, potentially leading to effective antibiotic development.
3. Anti-inflammatory Effects
Anti-inflammatory properties are another significant aspect of this compound's biological activity. Compounds with similar structural characteristics have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
The biological effects of This compound are likely mediated through various molecular interactions with biological targets such as enzymes and receptors. These interactions can influence metabolic pathways crucial for cellular function and disease progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
| Thiophene Derivatives | Thiophene ring | Antimicrobial |
| Furan-based Antioxidants | Furan ring | Antioxidant |
The dual heterocyclic structure of This compound may enhance its biological activity compared to compounds containing only one type of heterocycle. Its specific substitution pattern could lead to distinct pharmacological profiles not observed in other similar compounds.
Case Studies
Several studies have explored the biological activity of compounds similar to This compound :
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various enamides against Gram-positive and Gram-negative bacteria, finding that certain derivatives exhibited significant inhibition zones, indicating their potential as novel antibiotics.
- Antioxidant Evaluation : In vitro assays demonstrated that compounds with furan and thiophene moieties showed high radical scavenging activity, correlating with their structural features.
- Anti-inflammatory Research : Animal models treated with related compounds displayed reduced levels of pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory action.
Scientific Research Applications
Pharmacological Properties
Research indicates that (2E)-3-(furan-2-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide exhibits several pharmacological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of prop-2-enamides can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The introduction of furan and thiophene moieties in the compound enhances its interaction with tubulin, potentially leading to effective anticancer agents .
- A specific study demonstrated that compounds similar to this one exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Antimicrobial Effects :
- The presence of heterocyclic rings like furan and thiophene has been associated with antimicrobial properties. Research indicates that compounds containing these moieties can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial therapies.
- Anti-inflammatory Properties :
Case Studies
Several case studies highlight the potential applications of this compound:
-
Cancer Treatment :
- A study involving a series of furan-containing prop-2-enamides demonstrated enhanced anticancer activity compared to their non-furan counterparts. The modifications led to increased potency against breast and lung cancer cell lines, indicating the importance of structural features in determining efficacy .
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its core prop-2-enamide structure with several derivatives, differing in substituents that influence physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : Chlorinated derivatives (logP ~4–5) exhibit optimal hydrophobicity for antimicrobial activity . The target compound’s methoxy and thiophene groups may balance solubility and lipophilicity.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for synthesizing this compound, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of furan-2-carbaldehyde with a thiophene-containing amine (e.g., 2-methoxy-2-(thiophen-3-yl)ethylamine) under basic conditions.
- Step 2 : Acrylation using acryloyl chloride in an inert atmosphere (e.g., N₂) to prevent oxidation .
- Critical Parameters : Solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., triethylamine) significantly affect yield (reported 45–68% in analogous compounds) .
- Analytical Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR (¹H/¹³C) to verify stereochemistry and functional groups .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR confirms the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (aromatic C-H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 303.34 g/mol for analogous structures) .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Screening Workflow :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme Inhibition : Evaluate COX-2 or acetylcholinesterase inhibition using fluorometric assays (IC₅₀ values) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess therapeutic index .
Advanced Research Questions
Q. How can structural modifications enhance its bioactivity or stability?
- SAR Insights :
- Thiophene Substitution : Replacing 3-thiophene with 2-thiophene increases π-π stacking with enzyme active sites, improving binding affinity .
- Methoxy Group : Modifying the methoxy position on the ethyl chain alters metabolic stability (e.g., CYP450 resistance) .
- Synthetic Approaches : Introduce halogens (e.g., Cl) via electrophilic substitution or sulfonyl groups via thiol-ene reactions .
Q. How can computational methods predict its pharmacokinetic and pharmacodynamic properties?
- In silico Tools :
- Molecular Docking (AutoDock Vina) : Predict binding modes with targets like COX-2 (PDB: 5KIR) .
- ADMET Prediction (SwissADME) : LogP (~2.5) and topological polar surface area (~80 Ų) suggest moderate blood-brain barrier permeability .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Root Causes :
- Assay Variability : Differences in enzyme sources (e.g., human vs. bovine COX-2) or buffer pH .
- Compound Purity : Impurities >5% (e.g., unreacted acryloyl chloride) skew dose-response curves .
- Mitigation : Standardize protocols (e.g., NIH/ATP guidelines) and validate purity via orthogonal methods (HPLC + NMR) .
Key Research Gaps
- Mechanistic Studies : Limited data on in vivo metabolite profiling .
- Polypharmacology : Unexplored off-target effects (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
